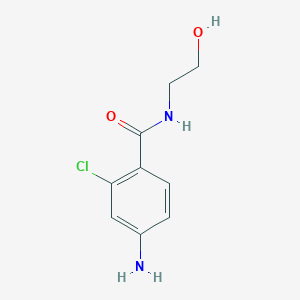

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMAFTVHUIAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation Using Activated Acid Derivatives

One common approach is the direct amidation of 2-chloro-4-aminobenzoic acid with 2-aminoethanol, facilitated by activation of the acid group through reagents such as thionyl chloride or carbodiimides.

Step 1: Formation of Acid Chloride

2-chloro-4-aminobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding acid chloride intermediate.

Step 2: Amidation

The acid chloride is reacted with 2-aminoethanol in an inert solvent (e.g., dichloromethane, toluene) at controlled temperatures (0–25 °C) to yield this compound.

Reaction Conditions and Yields

- Temperature: 0–25 °C during amidation to prevent side reactions.

- Solvent: Anhydrous dichloromethane or toluene.

- Reaction time: 1–4 hours.

- Typical yields: 70–85%.

-

This method requires careful control to avoid hydrolysis or overreaction. The amino group at the 4-position is generally stable under these conditions.

Coupling Using Carbodiimide Reagents

An alternative method uses carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation.

-

- 2-chloro-4-aminobenzoic acid is dissolved in anhydrous solvent (e.g., DMF, dichloromethane).

- Carbodiimide reagent and catalytic amounts of 4-dimethylaminopyridine (DMAP) are added.

- 2-aminoethanol is introduced, and the mixture is stirred at room temperature or slightly elevated temperatures.

-

- Mild reaction conditions.

- Avoids the use of corrosive acid chlorides.

- Suitable for sensitive functional groups.

-

- 65–90%, depending on reaction time and purification.

Nucleophilic Substitution on Activated Esters

Another synthetic route involves preparing an activated ester of 2-chloro-4-aminobenzoic acid (e.g., N-hydroxysuccinimide ester) followed by nucleophilic attack by 2-aminoethanol.

-

- Formation of the activated ester via reaction with N-hydroxysuccinimide (NHS) and a coupling agent.

- Subsequent reaction with 2-aminoethanol under mild conditions.

-

- Generally high (up to 90%).

-

- This method is advantageous for large-scale synthesis due to ease of purification.

Reaction Optimization and Purification

-

Maintaining neutral to slightly basic pH during amidation prevents protonation of the amino group and side reactions.

-

Lower temperatures during coupling minimize by-product formation.

-

Organic bases such as triethylamine are often used to scavenge HCl formed during amidation.

-

- Crystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Chromatographic techniques if needed for higher purity.

Representative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid chloride amidation | SOCl₂, 2-aminoethanol | Reflux SOCl₂; 0–25 °C amidation | 70–85 | Requires moisture-free conditions |

| Carbodiimide coupling (DCC/EDC) | DCC or EDC, DMAP, 2-aminoethanol | Room temp to 40 °C, 1–4 h | 65–90 | Mild conditions, avoids acid chlorides |

| Activated ester coupling | NHS, coupling agent, 2-aminoethanol | Room temp, 2–6 h | Up to 90 | Suitable for scale-up |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitro group (-NO2).

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Common reagents include sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound nitroso or nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the original amine.

Substitution: Substitution reactions can yield various derivatives, such as hydroxylated or alkylated products.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is a synthetic organic compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol. It contains an amino group, a chloro substituent, and a hydroxyethyl side chain attached to a benzamide structure. This structure makes it a versatile molecule for various chemical applications.

Scientific Research Applications

This compound has diverse applications in various fields.

Pharmaceutical Development

- Lead Compound: It serves as a lead compound in drug discovery, especially for anti-inflammatory and analgesic medications.

- Oncology: It has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis (cell death) in HepG2 liver cancer cells by activating caspase-3 and caspase-9. In vitro cell culture experiments using HepG2 cells have shown increased apoptosis and cell cycle arrest.

- Serotoninergic or dopaminergic antagonism: Some compounds in the 2-alkoxy-4-amino-5-chlorobenzamide family possess potent serotoninergic or dopaminergic antagonistic activity. The combination of dopamine D2 and 5-HT3 receptor antagonistic activity is a strategy for developing therapeutic agents for treating nausea and emesis caused by cancer chemotherapeutic agents, radiation treatment, antiparkinsonian drugs, morphine, and other causes .

Synthesis

This compound is useful in synthesizing derivatives with varied biological activities and chemical properties.

Other uses

- 4-Chloro-N-(2-hydroxyethyl)benzamide is used as an intermediate in synthesizing various organic compounds. It serves as a building block for preparing more complex molecules.

- In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functionality.

- Its structural features make it a candidate for drug design and discovery.

- In the industrial sector, this compound is used to produce specialty chemicals and as a precursor for synthesizing agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide with structurally related benzamides:

Key Structural and Functional Differences

In contrast, CI-994 lacks halogenation but includes an acetamido group, which is critical for its HDAC inhibitory activity . AS-4370’s 5-chloro and 2-ethoxy substituents optimize steric and electronic interactions for gastrokinetic efficacy, while the morpholinylmethyl chain reduces dopamine D2 receptor binding .

Solubility and Pharmacokinetics: The hydroxyethyl group in the target compound improves aqueous solubility compared to GSK3787, which has a lipophilic pyridylsulfonylethyl chain . 4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide’s tetrahydrofuran-derived substituent balances solubility and membrane permeability, making it favorable for CNS-targeted applications .

Biological Target Specificity: CI-994’s aminophenyl group enables selective HDAC inhibition, whereas the target compound’s hydroxyethyl group may limit cross-reactivity with HDACs . GSK3787’s covalent binding to PPARδ (via Cys249) is facilitated by its sulfonylethyl-pyridyl moiety, a feature absent in the hydroxyethyl-substituted target compound .

Biologische Aktivität

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide, a synthetic organic compound with the molecular formula C₉H₁₁ClN₂O₂, has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by an amino group, a chloro substituent, and a hydroxyethyl side chain attached to a benzamide structure. Its unique chemical properties facilitate interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 214.65 g/mol

- Structure : The compound features an amino group (-NH₂), a chloro group (-Cl), and a hydroxyethyl group (-CH₂CH₂OH), which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Anti-Cancer Activity :

- Mechanism : The compound has shown promise in inducing apoptosis (programmed cell death) in HepG2 liver cancer cells by activating caspase-3 and caspase-9 pathways, leading to increased cell cycle arrest and apoptosis.

- In Vitro Studies : In cell culture experiments, treatment with this compound resulted in significant apoptotic effects, suggesting its potential as an anti-cancer agent.

-

Anti-Inflammatory Properties :

- Mechanism : The presence of the amino and hydroxyethyl groups enhances the compound's interaction with biological receptors involved in pain and inflammation pathways. It may inhibit specific signaling pathways that contribute to inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis via caspase activation | |

| Anti-Inflammatory | Inhibits pathways involved in pain signaling |

Case Studies

-

Apoptosis Induction in HepG2 Cells :

- In vitro studies demonstrated that this compound significantly increased apoptosis rates in HepG2 cells compared to control groups. The activation of caspases was confirmed through flow cytometry and morphological assessments of treated cells.

-

Anti-Inflammatory Activity :

- Further research highlighted the compound's ability to modulate inflammatory responses. It was found to reduce cytokine production in macrophage cell lines, indicating its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)benzamide | Lacks chlorine atom | More hydrophilic due to absence of chloro group |

| 4-Chloro-N-(2-hydroxyethyl)benzamide | Lacks amino group | Less polar; potential different biological activity |

| 4-Amino-3-chlorobenzamide | Chlorine at position 3 | Different reactivity patterns due to chlorine position |

Q & A

Q. Example NMR Shifts (Analogous Compounds) :

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Aromatic CH (Cl-subst.) | 7.23–7.66 | |

| NH (amide) | 8.17–8.55 | |

| CH (hydroxyethyl) | 3.96–4.25 |

How can reaction conditions be optimized to improve synthesis yields?

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity of acyl chlorides .

- Temperature control : Room temperature minimizes side reactions (e.g., hydrolysis) .

- Catalysts : Pyridine or DMAP accelerates benzoylation by neutralizing HCl .

- Stoichiometry : Excess amine (1.2–1.5 eq) ensures complete coupling .

What strategies are recommended for designing derivatives to investigate structure-activity relationships (SAR)?

- Substituent variation : Modify the chloro or hydroxyethyl groups to alter hydrophobicity/H-bonding (e.g., trifluoromethyl for enhanced bioavailability) .

- Bioisosteric replacement : Replace the benzene ring with pyridine or thiazole to probe electronic effects .

- Activity testing : Screen against target enzymes (e.g., Trypanosoma brucei inhibitors) using IC assays .

Q. Example SAR Findings :

| Derivative | Substituent | Activity (IC, µM) | Reference |

|---|---|---|---|

| 2,4-Dichloro analog | 4-Chlorophenyl | 0.45 | |

| Trifluoromethyl analog | CF at position 2 | 0.32 |

How can computational methods predict physicochemical properties and target interactions?

Q. Key Computational Outputs :

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| logP | 2.8 ± 0.3 | QSPR | |

| Binding Energy (kcal/mol) | -9.2 | Docking |

How should researchers resolve contradictions in spectroscopic data?

- Comparative analysis : Cross-check NMR shifts with literature (e.g., δ 7.23–7.66 ppm for aromatic protons) .

- 2D NMR : Use HSQC or COSY to confirm connectivity in ambiguous regions .

- Impurity profiling : TLC or LC-MS identifies byproducts (e.g., unreacted starting materials) .

How do substitution patterns influence stability under storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.